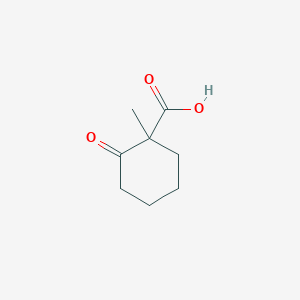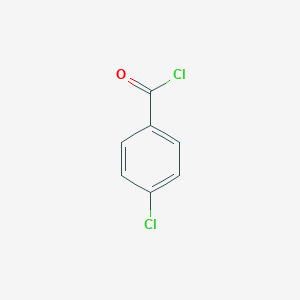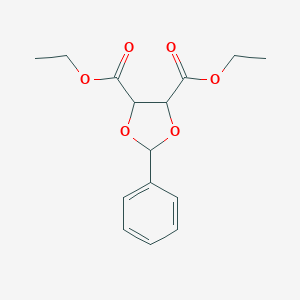
1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of perfluorinated compounds typically involves the introduction of fluorine atoms or perfluoroalkyl groups into organic molecules. For example, perfluorinated 1H-indazoles and their thallium complexes were synthesized by reacting HBBr2 with indazolates followed by cation exchange . Similarly, (1H,1H-Perfluoroalkyl)phenyl- and -(p-fluorophenyl)iodonium triflates were synthesized by the oxidation of 1-iodo-1H,1H-perfluoroalkanes with trifluoroperacetic acid followed by treatment with triflic acid . These methods could potentially be adapted for the synthesis of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol by selecting appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is often characterized by the presence of perfluoroalkyl chains, which can influence the supramolecular organization of the molecules. For instance, perfluorinated 1H-indazoles exhibit different types of supramolecular structures depending on the length of the perfluoroalkyl chain . The molecular structure of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol would likely be influenced by its perfluoroalkyl chains and the trioxa segments, potentially affecting its physical properties and reactivity.
Chemical Reactions Analysis
Perfluorinated compounds can undergo various chemical reactions. The paper on perfluorinated iodonium triflates describes the thermolysis of these compounds, leading to the formation of perfluoroalkyl triflates and iodobenzene . The reactivity of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol could involve similar decomposition pathways or other reactions typical for perfluoroalkyl and ether groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated compounds are often unique due to the strong electronegativity and the size of the fluorine atoms. For example, the perfluorinated hydrotris(indazolyl)borate thallium complexes exhibit short intramolecular Tl⋯F contacts due to the presence of perfluoropropyl chains . The properties of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol would likely include high chemical and thermal stability, low surface energy, and possibly unique supramolecular interactions due to the perfluoroalkyl and ether groups.
Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Toxicity
Research indicates that PFASs, including compounds like "1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol," are emerging persistent organic pollutants (POPs) with significant environmental persistence, bioaccumulation, and potential toxicity. Studies have focused on the identification and environmental impact of novel fluorinated alternatives to traditional PFASs, highlighting the need for further toxicological studies to assess their safety (Wang et al., 2019).
Analytical Detection and Quantification
Advancements in analytical techniques, such as 1H Magnetic Resonance (MR) Spectroscopy, have been utilized to noninvasively quantify metabolite concentrations in various environments. This methodology is pivotal in understanding the distribution and concentration of PFASs in different media, offering insights into their environmental behavior and potential health impacts (Jansen et al., 2006).
Microbial Degradation
Studies on the microbial degradation of polyfluoroalkyl chemicals in the environment shed light on potential pathways for reducing the persistence of these compounds. The research emphasizes the importance of investigating biodegradation processes as a means to mitigate the environmental and health risks associated with PFASs (Liu & Mejia Avendaño, 2013).
Health Risk Characterization
There is an increasing body of literature examining the toxicological profiles of PFASs to characterize their health risks better. Studies have developed toxicity values and risk characterization metrics for specific PFAS compounds, informing regulatory standards and public health policies (Anderson et al., 2019).
Environmental and Human Biomonitoring
Research into the occurrence of PFASs in drinking water and human exposure highlights the critical need for monitoring and assessment strategies. Such studies are essential for understanding the exposure pathways of PFASs and their implications for public health, paving the way for developing mitigation strategies to reduce human and environmental exposure (Domingo & Nadal, 2019).
Eigenschaften
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F13O4/c8-2(9,1-21)22-3(10,11)4(12,13)23-5(14,15)6(16,17)24-7(18,19)20/h21H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUFRYZQAPBGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3O(CF2CF2O)2CF2CH2OH, C7H3F13O4 | |
| Record name | Ethanol, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380797 | |
| Record name | 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol | |
CAS RN |
147492-57-7 | |
| Record name | 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H-Tridecafluoro-3,6,9-trioxadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



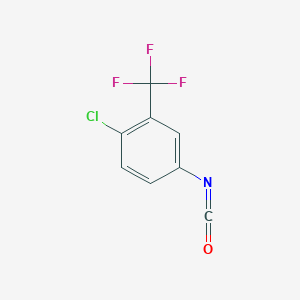
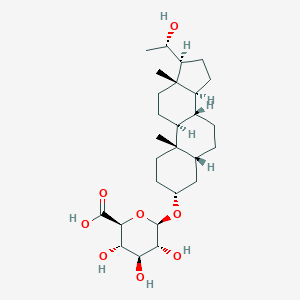
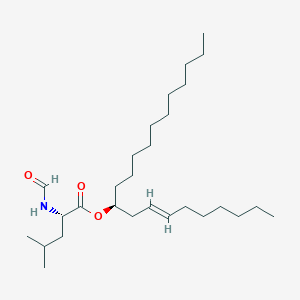
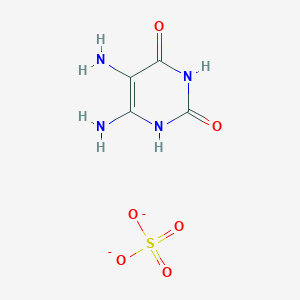
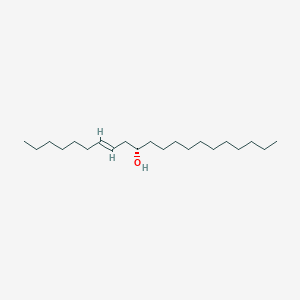
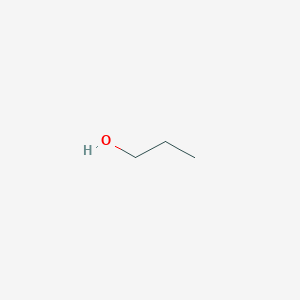
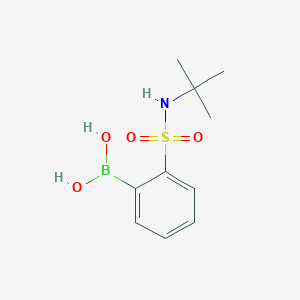
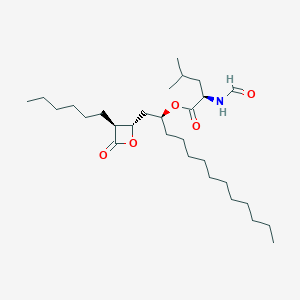
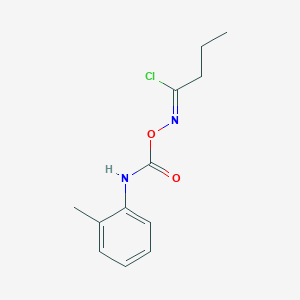
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)
